molecular formula C12H13N5 B13172078 N-[(1-methyl-1H-pyrazol-4-yl)methyl]-2H-indazol-7-amine

N-[(1-methyl-1H-pyrazol-4-yl)methyl]-2H-indazol-7-amine

Katalognummer: B13172078
Molekulargewicht: 227.27 g/mol
InChI-Schlüssel: JETQOAMVVBRLIE-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-[(1-methyl-1H-pyrazol-4-yl)methyl]-2H-indazol-7-amine is a heterocyclic compound that features both pyrazole and indazole moieties. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-[(1-methyl-1H-pyrazol-4-yl)methyl]-2H-indazol-7-amine typically involves the cyclocondensation of appropriate precursors. One common method involves the reaction of 1-methyl-1H-pyrazole-4-carbaldehyde with 2H-indazol-7-amine under acidic or basic conditions to form the desired product . The reaction conditions often include the use of solvents such as ethanol or dimethyl sulfoxide (DMSO) and may require heating to facilitate the reaction.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions mentioned above, including the use of continuous flow reactors to enhance yield and purity.

Analyse Chemischer Reaktionen

Types of Reactions

N-[(1-methyl-1H-pyrazol-4-yl)methyl]-2H-indazol-7-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the pyrazole ring.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like triethylamine.

Major Products Formed

    Oxidation: Oxidized derivatives of the pyrazole or indazole rings.

    Reduction: Reduced forms of the compound, potentially altering the functional groups on the pyrazole ring.

    Substitution: Substituted derivatives where nucleophiles replace hydrogen atoms on the pyrazole ring.

Wirkmechanismus

The mechanism of action of N-[(1-methyl-1H-pyrazol-4-yl)methyl]-2H-indazol-7-amine involves its interaction with specific molecular targets, such as kinases. The compound binds to the active site of the enzyme, inhibiting its activity and thereby affecting downstream signaling pathways . This inhibition can lead to the suppression of cell proliferation and induction of apoptosis in cancer cells.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

N-[(1-methyl-1H-pyrazol-4-yl)methyl]-2H-indazol-7-amine is unique due to its dual pyrazole and indazole structure, which imparts distinct chemical and biological properties. This dual structure allows for versatile reactivity and the potential for multiple biological activities, making it a valuable compound in drug discovery and development.

Eigenschaften

Molekularformel

C12H13N5

Molekulargewicht

227.27 g/mol

IUPAC-Name

N-[(1-methylpyrazol-4-yl)methyl]-1H-indazol-7-amine

InChI

InChI=1S/C12H13N5/c1-17-8-9(6-15-17)5-13-11-4-2-3-10-7-14-16-12(10)11/h2-4,6-8,13H,5H2,1H3,(H,14,16)

InChI-Schlüssel

JETQOAMVVBRLIE-UHFFFAOYSA-N

Kanonische SMILES

CN1C=C(C=N1)CNC2=CC=CC3=C2NN=C3

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.